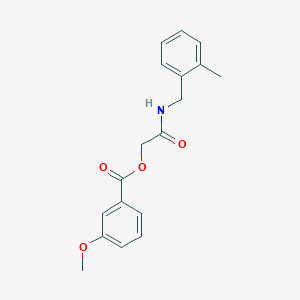

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Description

Properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-6-3-4-7-15(13)11-19-17(20)12-23-18(21)14-8-5-9-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLOSSIIMDGARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-((2-methylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Biological Activity

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound notable for its complex structure, which includes a methoxybenzoate moiety and a benzylamine derivative. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and reactivity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features:

- A methoxybenzoate group that enhances lipophilicity.

- An oxo group that may contribute to its biological activity.

- A 2-methylbenzylamino group which could influence its interaction with biological targets.

Synthesis

The synthesis typically involves the esterification of 3-methoxybenzoic acid with 2-((2-methylbenzyl)amino)-2-oxoethanol, often conducted under acidic conditions. The general reaction can be summarized as follows:

Biological Activity

Research indicates that 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate may exhibit significant biological activities, including:

1. Enzyme Inhibition:

The compound has been studied for its potential to inhibit various enzymes, which could be useful in therapeutic applications.

2. Antidiabetic Properties:

Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting that this compound may also possess similar properties. For instance, a related study identified a derivative with an EC50 of , indicating strong protective activity against β-cell dysfunction .

3. Antimicrobial Activity:

Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in drug development.

The exact mechanism by which 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or modulator of biochemical pathways.

Case Study: Pancreatic β-cell Protection

A study focusing on related compounds demonstrated that N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs exhibited protective effects against ER stress in pancreatic β-cells. The findings indicated that modifications to the molecular structure significantly impacted biological activity, emphasizing the importance of specific functional groups in enhancing potency .

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5g | 88 | 13 ± 1 |

| 5h | 46 | 32 ± 7 |

This table summarizes the activity levels of different analogs, highlighting the potential for optimizing the structure of compounds related to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate for enhanced biological effects.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-((2-methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate?

Answer:

The synthesis involves multi-step reactions starting with phenacyl bromide derivatives and substituted benzoic acids. Key steps include:

- Coupling reaction : React 3-methoxybenzoic acid with 2-bromo-1-(2-methylphenyl)ethanone in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature for 2 hours. This yields the intermediate phenacyl ester .

- Amination : Introduce the 2-methylbenzylamine group via nucleophilic substitution under controlled pH (7–8) to avoid side reactions .

- Purification : Use recrystallization from ethanol to achieve >95% purity . Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR in CDCl₃ to identify key signals:

- Ester carbonyl at δ ~168–170 ppm.

- Methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- FT-IR : Confirm the presence of amide (N–H stretch at ~3300 cm) and ester (C=O at ~1730 cm) groups .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 86.38° between aromatic rings) using SHELXL for refinement .

Basic: How can researchers ensure purity during large-scale synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate impurities .

- HPLC : Employ a C18 column and methanol/water (70:30) mobile phase to verify purity >98% .

- Melting Point Analysis : Compare experimental values (e.g., 391–392 K) with literature data to detect polymorphic forms .

Advanced: How can the crystal structure inform intermolecular interactions relevant to stability?

Answer:

X-ray data reveal:

- Intermolecular hydrogen bonds (e.g., C2–H2A···O1) stabilizing columns along the a-axis .

- π–π stacking interactions between aromatic rings (centroid separation: 3.78 Å), critical for packing efficiency .

- Torsional angles : Adjust synthesis conditions to minimize steric hindrance from the 2-methylbenzyl group, improving crystallinity .

Advanced: What mechanistic insights guide the optimization of amidation reactions in this compound?

Answer:

- Kinetic Studies : Use -NMR to track intermediates. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity (DMF > THF) .

- pH Control : Maintain pH 7–8 to prevent hydrolysis of the amide bond. Excess 2-methylbenzylamine (1.2 equivalents) ensures complete conversion .

- Side Reactions : Mitigate ester hydrolysis by avoiding aqueous conditions during amidation .

Advanced: How can biological activity be assessed for derivatives of this compound?

Answer:

- In Vitro Assays : Test tyrosinase inhibition using mushroom tyrosinase and L-DOPA as a substrate (IC₅₀ values <10 µM observed for biphenyl analogs) .

- Molecular Docking : Use AutoDock Vina to simulate binding to tyrosinase’s active site, focusing on interactions with copper ions and hydrophobic pockets .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells to rule out nonspecific toxicity at therapeutic concentrations .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

- Solvent Screening : Compare solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax = 280 nm). Note discrepancies due to polymorphic forms .

- DSC Analysis : Identify melting endotherms correlating with solubility differences (e.g., metastable vs. stable crystals) .

- HPLC-PDA : Detect trace impurities (e.g., hydrolyzed byproducts) that reduce apparent solubility .

Advanced: What computational tools predict the compound’s reactivity in complex biological systems?

Answer:

- DFT Calculations : Use Gaussian 16 to compute Fukui indices, identifying nucleophilic/electrophilic sites (e.g., amide nitrogen and ester carbonyl) .

- MD Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to predict pharmacokinetic behavior .

- ADMET Prediction : Employ SwissADME to estimate logP (~3.2), BBB permeability, and CYP450 interactions .

Advanced: How to design derivatives with enhanced bioactivity?

Answer:

- Functional Group Modifications : Replace the 3-methoxy group with electron-withdrawing substituents (e.g., nitro) to improve tyrosinase affinity .

- Cross-Coupling Reactions : Introduce biaryl motifs via Suzuki-Miyaura coupling to enhance π–π stacking with target enzymes .

- Proteolytic Stability : Substitute the ester with a methyloxadiazole group to reduce hydrolysis in plasma .

Advanced: What strategies assess environmental stability under varying conditions?

Answer:

- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via HPLC-MS. Phenacyl esters degrade via Norrish Type I pathways .

- Hydrolytic Stability : Test in buffers (pH 2–12) at 37°C. The amide bond resists hydrolysis at pH 7 but degrades rapidly under acidic conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>450 K) to guide storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.